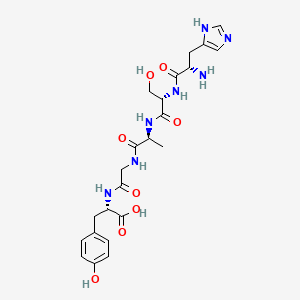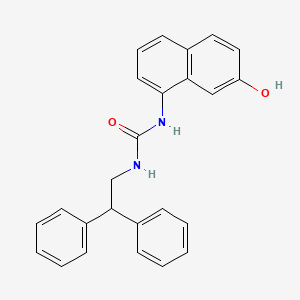
Urea, N-(2,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both diphenylethyl and hydroxy-naphthalenyl groups, suggests potential for interesting chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or the reaction of a carbamate with an amine. For Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-, a possible synthetic route could involve the reaction of 2,2-diphenylethylamine with 7-hydroxy-1-naphthyl isocyanate under controlled conditions. The reaction might be carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Catalysts and optimized reaction conditions are employed to maximize yield and efficiency.
化学反应分析
Types of Reactions
Urea derivatives can undergo various chemical reactions, including:
Oxidation: This compound might be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions might occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine: Some urea derivatives have shown promise as therapeutic agents, including anticancer and antiviral drugs.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- would depend on its specific biological or chemical activity. Generally, urea derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function. The presence of the hydroxy-naphthalenyl group suggests potential interactions with aromatic amino acids or nucleotides.
相似化合物的比较
Similar Compounds
- Urea, N-(2,2-diphenylethyl)-N’-(4-hydroxyphenyl)-
- Urea, N-(2,2-diphenylethyl)-N’-(3-hydroxy-2-naphthalenyl)-
Uniqueness
The unique combination of diphenylethyl and hydroxy-naphthalenyl groups in Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- may confer distinct chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
属性
CAS 编号 |
648420-42-2 |
|---|---|
分子式 |
C25H22N2O2 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
1-(2,2-diphenylethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C25H22N2O2/c28-21-15-14-20-12-7-13-24(22(20)16-21)27-25(29)26-17-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-16,23,28H,17H2,(H2,26,27,29) |
InChI 键 |
FUSAUSIAQOSYSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


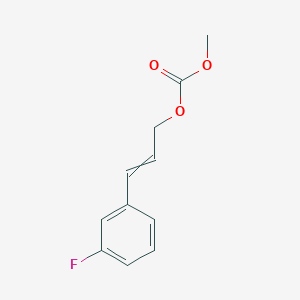
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
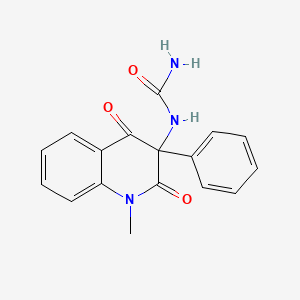
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
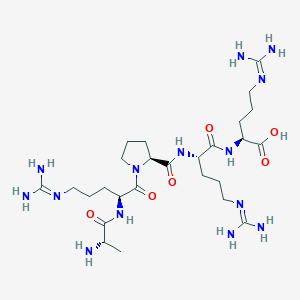
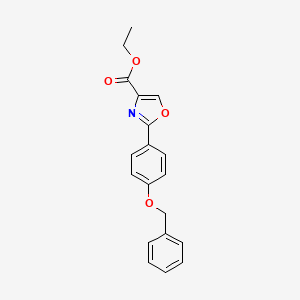

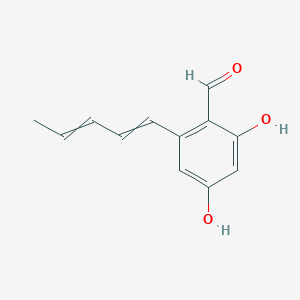
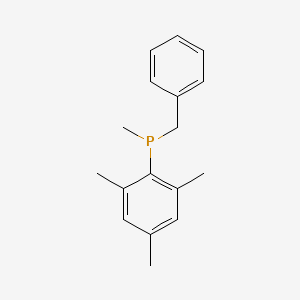
![2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione](/img/structure/B15169324.png)
